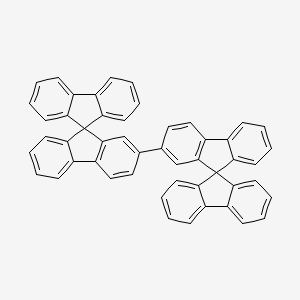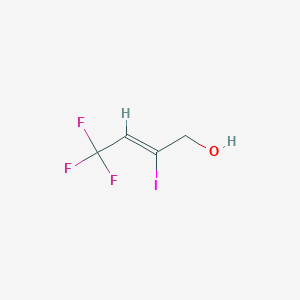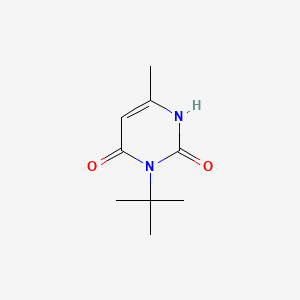
3-叔丁基-6-甲基尿嘧啶
描述
3-tert-Butyl-6-methyluracil is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22000 . It is also known by the name 3-tert-butyl-6-methyl-1H-pyrimidine-2,4-dione .
Synthesis Analysis
The synthesis of 3-tert-Butyl-6-methyluracil and its derivatives has been a subject of research. For instance, a study published in 1998 discussed the synthesis of the N-oxide of 3-tert-butyl-6-methyluracil . Another study discussed the reactions of uracil, thymine, and 6-methyluracil with tert-butyl dicarbonate (Boc2O) and ethyl iodide (EtI) in pyridine/DMF solvents with DMAP as the catalyst .Molecular Structure Analysis
The molecular structure of 3-tert-Butyl-6-methyluracil consists of 9 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass is 182.10600 .Physical And Chemical Properties Analysis
3-tert-Butyl-6-methyluracil has a density of 1.11g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available .科学研究应用
气相色谱分析
3-叔丁基-6-甲基尿嘧啶采用气相色谱-火焰离子检测法进行分析,结果表明在测量中具有良好的线性关系和精密度,标准偏差和变异系数较低 (潘忠文,2006)。
尿嘧啶衍生物的合成与构效研究
一项研究涉及尿嘧啶衍生物的反应,包括 6-甲基尿嘧啶,生成各种化合物。核磁共振谱证实了这些衍生物的分子结构,量子力学 DFT 计算也支持了这些发现 (O. Michalak 等,2019)。
水悬浮液中的光催化降解
研究探索了包括 3-叔丁基-5-氯-6-甲基尿嘧啶在内的农药衍生物在二氧化钛水悬浮液中的光催化降解。这项研究表明,降解速率和效率根据几个参数而变化 (M. Muneer & D. Bahnemann,2001)。
与氨基酸共轭物的抗自由基活性
一项关于 5-羟基-1,3,6-三甲基尿嘧啶与氨基酸新衍生物的研究显示出潜在的抗自由基(抗氧化)活性。合成的共轭物,特别是与氨基酸蛋氨酸的共轭物,与最初的 6-甲基尿嘧啶相比,表现出更高的活性 (ChemChemTech,2023)。
半导体介导的光催化
对二氧化钛悬浮液中 3-叔丁基-5-氯-6-甲基尿嘧啶等衍生物的光催化降解的进一步研究探讨了各种条件对降解速率和光子效率的影响 (M. Muneer & D. Bahnema,2002)。
抗氧化研究中的协同效应
研究表明,在苯乙烯引发自由基链氧化的模型体系中,3-丁基-5-氨基-6-甲基尿嘧啶和丁基羟基甲苯的混合物具有协同抗氧化作用 (A. Antipin 等,2020)。
安全和危害
属性
IUPAC Name |
3-tert-butyl-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-5-7(12)11(8(13)10-6)9(2,3)4/h5H,1-4H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXURPSNWUDKNAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984363 | |
| Record name | 3-tert-Butyl-2-hydroxy-6-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6589-37-3 | |
| Record name | 3-(1,1-Dimethylethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6589-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-Butyl-6-methyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-tert-Butyl-2-hydroxy-6-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butyl-6-methyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 3-tert-Butyl-6-methyluracil discussed in the provided research?
A1: While 3-tert-Butyl-6-methyluracil itself is not extensively studied as a final product in the provided research, its use as a starting material for synthesizing other compounds is highlighted. For instance, it serves as a precursor in synthesizing 1-(2,2-Dichlorovinyl)uracils []. Additionally, the research focuses on the herbicidal activity of closely related compounds like bromacil (5-bromo-3-sec-butyl-6-methyluracil) and terbacil (5-chloro-3-tert-butyl-6-methyluracil) [, ].
Q2: How effective are bromacil and terbacil in controlling annual bluegrass?
A2: Research indicates that both bromacil and terbacil demonstrate significant herbicidal activity against annual bluegrass (Poa annua L.) []. Specifically, terbacil at 0.2 lb/A and bromacil at 0.4 lb/A showed high selectivity in controlling annual bluegrass while causing minimal damage to Kentucky bluegrass varieties (Merion and Newport) when applied pre-emergence [].
Q3: Does bensulide exhibit selectivity in controlling annual bluegrass?
A3: Bensulide, at a rate of 30 lb/A, showcased selective control by affecting annual bluegrass without causing significant harm to creeping bentgrass (Agrostis palustris Huds.) []. This selectivity makes it a potentially valuable tool in turfgrass management.
Q4: How can 3-tert-Butyl-6-methyluracil be analyzed?
A5: Gas chromatography with flame ionization detection is a viable method for analyzing 3-tert-Butyl-6-methyluracil []. This method employs a 2.5% OV-17/gas chromosorb WHP (80-100m) packed column at a temperature of 190 degrees Celsius []. The method exhibits good linearity and low standard deviation (0.23%) and aviation coefficient (0.25%) [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



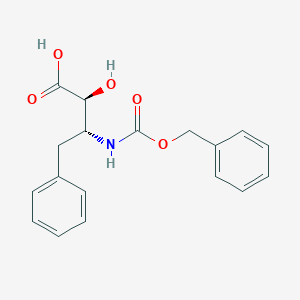
![(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6593535.png)
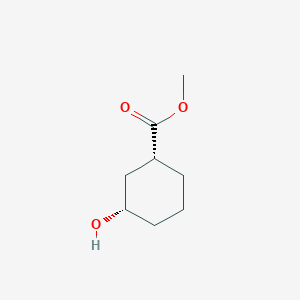
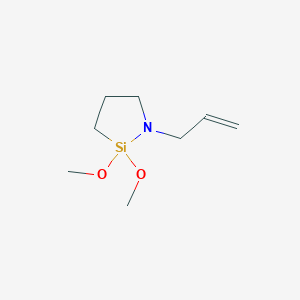

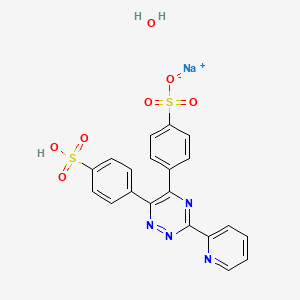
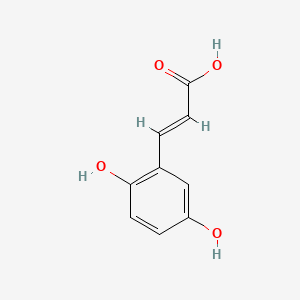
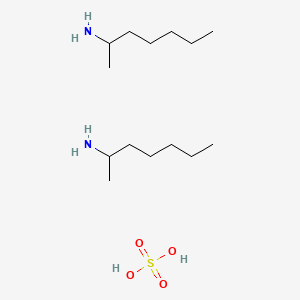

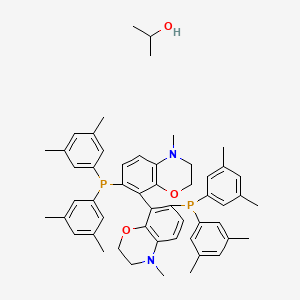
![Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-](/img/structure/B6593592.png)

